(3,5-Dichloropyridin-4-yl)methanamine
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Overview
Description
“(3,5-Dichloropyridin-4-yl)methanamine” is a chemical compound with a molecular weight of 177.03 . Its IUPAC name is (3,5-dichloro-4-pyridinyl)methanamine . The InChI code for this compound is 1S/C6H6Cl2N2/c7-5-2-10-3-6 (8)4 (5)1-9/h2-3H,1,9H2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H6Cl2N2/c7-5-2-10-3-6 (8)4 (5)1-9/h2-3H,1,9H2 . This indicates that the compound consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 177.03 . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 36.7 Ų . The compound is also characterized by a complexity of 119 .
Scientific Research Applications
Synthesis and Characterization
(3,5-Dichloropyridin-4-yl)methanamine has been utilized in the synthesis and characterization of various heterocyclic compounds, demonstrating potential in medicinal chemistry, especially as anticonvulsant agents. For instance, novel Schiff bases of 3-aminomethyl pyridine have been synthesized, displaying significant anticonvulsant activity. These compounds, synthesized through condensation reactions with substituted aryl aldehydes/ketones, were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis, showing promising applications in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Catalytic Evaluation
Further, derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds have been characterized in the solid state and demonstrate catalytic applications where the palladacycle remains in the Pd(II) state, showing good activity and selectivity. This highlights the versatility of this compound derivatives in catalytic processes, potentially expanding their applications in organic synthesis and industrial processes (Roffe et al., 2016).
Anticancer Activity
Moreover, novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown robust antidepressant-like activity, indicating potential therapeutic applications in mental health. These compounds, through extensive testing in signal transduction assays, demonstrated high receptor affinity and selectivity, offering a new avenue for antidepressant drug development (Sniecikowska et al., 2019).
Environmental Sensing and Detection
Additionally, the reactivity of 2,3-Dibromonaphthalene-1,4-Dione with Pyridyl Amines, including derivatives of this compound, has been explored for selective detection of Hg2+ and Ni2+ ions. This study offers insights into the use of such compounds in environmental monitoring and sensing, providing a foundation for the development of highly selective and sensitive chemical sensors (Aggrwal et al., 2021).
Mechanism of Action
Target of Action
A compound with a similar structure, 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1h-benzo[d]imidazol-2-yl)-1h-indazole, has been reported to target the fibroblast growth factor receptor 1 (fgfr1) .
Mode of Action
The related compound mentioned above was found to induce a notable conformational change in the active site p-loop of fgfr1, enhancing its motion and facilitating the formation of strong interactions with target residues .
Biochemical Pathways
Fgfr1, the target of the related compound, is involved in several important cellular processes, including cell growth and division, regulation of cell differentiation, and angiogenesis .
Result of Action
The related compound’s inhibitory action on fgfr1 could potentially lead to the suppression of fgfr and downstream signaling pathways .
Properties
IUPAC Name |
(3,5-dichloropyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNSCAPGIJRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696831 |
Source
|
Record name | 1-(3,5-Dichloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418795-04-7 |
Source
|
Record name | 1-(3,5-Dichloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-Dichloropyridin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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